
Dehydroandrographolide succinate
Overview
Description
Dehydroandrographolide succinate (DAS) is a compound extracted from the herbal medicine Andrographis paniculata (Burm f) Nees . It is widely used for the treatment of viral pneumonia and viral upper respiratory tract infections due to its immunostimulatory, anti-infective, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of DAS has been explored using NMR and other techniques . It contains a total of 76 bonds, including 40 non-H bonds, 8 multiple bonds, 13 rotatable bonds, 8 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 2 aliphatic carboxylic acids, and 3 esters .
Scientific Research Applications
Pulmonary Anti-Inflammatory Applications
DAS has been formulated into inhalable spray-dried porous microparticles that show promise in treating respiratory diseases. These microparticles can improve and prolong pulmonary anti-inflammatory efficacy in mice models . The technology behind these microparticles allows for the sustained release of DAS, which could be beneficial in treating conditions like pneumonia and acute respiratory distress syndrome (ARDS).
Antiviral Properties
Research indicates that DAS and its derivatives possess broad-spectrum antiviral activities. They have been shown to suppress the replication of viruses such as the Porcine reproductive and respiratory syndrome virus (PRRSV) in both primary and established cells . This suggests potential applications in developing new antiviral therapies, especially in the context of viral infections that affect the respiratory system.
Cardiovascular Therapeutic Benefits
DAS has been implicated in the promotion of endothelial barrier repair, which is crucial in pathological vascular remodeling. A study found that DAS targets specific signaling pathways to enhance endothelial integrity, suggesting its therapeutic potential in vascular diseases .
Antithrombotic Effects
DAS has been studied for its potential antithrombotic effects. It has been observed to inhibit platelet aggregation and positively influence the blood coagulation system, both in vitro and in vivo . This could make DAS a candidate for the development of new antithrombotic drugs.
Immunomodulatory Effects
The compound has been used clinically for its immunostimulatory effects. It enhances innate immunity, particularly in the intestinal tract, by up-regulating the expression of human beta-defensin 2 (hBD-2) . This application is significant for diseases where the immune response needs to be modulated or enhanced.
Hepatoprotective Actions
DAS has shown hepatoprotective activities, which could be beneficial in treating liver diseases. It has been reported to possess activity against hepatitis B virus DNA replication, suggesting a dual role in both protecting the liver and combating viral infections .
Mechanism of Action
Target of Action
Dehydroandrographolide succinate (DAS) primarily targets the NF-κB activation and oxidative stress induced by PRRSV infection . It also interacts with PRRSV particles . In the context of vascular remodeling, DAS regulates the MyD88/CDH13 signaling pathway and the NRP1 mediated VEGFR2/VE-Cadherin signaling pathway .
Mode of Action
DAS suppresses PRRSV replication in primary and established cells via differential mechanisms of action . The anti-PRRSV activity of DAS is closely associated with its potent suppression on NF-κB activation and enhanced oxidative stress induced by PRRSV infection .
Biochemical Pathways
DAS regulates the MyD88/CDH13 signaling pathway to enhance vascular injury-induced pathological vascular remodeling . It also targets the NRP1 mediated VEGFR2/VE-Cadherin signaling pathway to promote endothelial barrier repair .
Pharmacokinetics
DAS exhibits nonlinear pharmacokinetic characteristics . For the 80, 160, and 320 mg dose groups, the mean Cmax were 4.82, 12.85, and 26.90 mg/L, respectively, and the mean AUC0–12 were 6.18, 16.95, and 40.65 mg·L-1·h, respectively . DAS was rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . Approximately 10.1%–15.5% of the intravenous DAS dose was excreted unchanged in urine within 24 h in the 3 groups, and more than 90% of unchanged DAS was excreted between 0 and 4 h .
Result of Action
DAS exhibits robust activity against PRRSV replication in Marc-145 cells and primary porcine alveolar macrophages (PAMs) . It also exacerbates vascular injury-induced pathological remodeling, as evidenced by enhanced neointima formation . DAS treatment significantly enhances the proliferation and migration of vascular endothelial cells .
Action Environment
The action of DAS can be influenced by the unique physiological barriers within the lungs . A PulmoSphere-based dry powder technology that incorporates a drug-phospholipid complex can promote intracellular retention of DAS in respiratory epithelial cells following pulmonary delivery . This approach presents a promising method for improved treatment of respiratory diseases, such as pneumonia and acute respiratory distress syndrome .
properties
IUPAC Name |
4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHKMAIVPFVDNU-GPTWTFMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026359 | |
| Record name | Dehydroandrographolide succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroandrographolide succinate | |
CAS RN |
786593-06-4 | |
| Record name | Dehydroandrographolide succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786593064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroandrographolide succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X50BP49M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




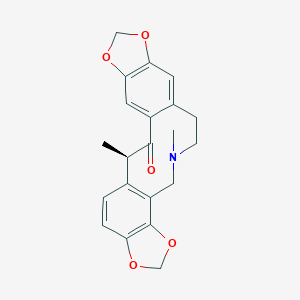
![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)
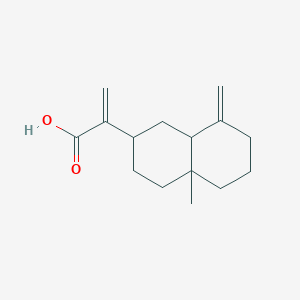
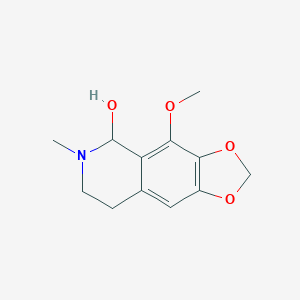


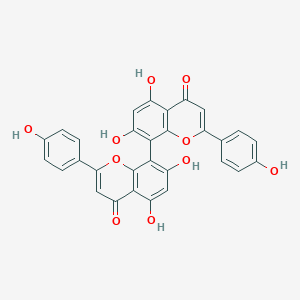

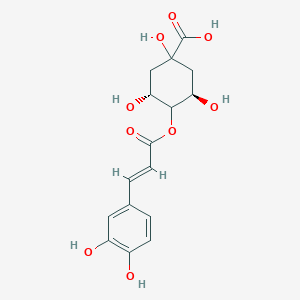

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)

